molecular formula C11H19N3 B15241108 5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15241108
M. Wt: 193.29 g/mol
InChI Key: SDACCWRSDSCVCC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyrimidine with 1-bromo-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5-Cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Uniqueness

5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5,7-dimethyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-4-5-10-7-11-12-8(2)6-9(3)14(11)13-10/h7-9,12H,4-6H2,1-3H3

InChI Key

SDACCWRSDSCVCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(CC(NC2=C1)C)C

Origin of Product

United States

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